2-chloro-4-methyl-N-[2-(1-piperidinyl)phenyl]benzamide
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Overview
Description
2-chloro-4-methyl-N-[2-(1-piperidinyl)phenyl]benzamide, commonly known as CMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CMPI is a benzamide derivative that is synthesized through a multi-step process, and it has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of CMPI is not fully understood, but it is believed to involve the modulation of ion channels and the inhibition of certain enzymes. CMPI has been shown to bind to the voltage-gated calcium channel and inhibit its activity, which can lead to a decrease in the release of neurotransmitters. Additionally, CMPI has been shown to inhibit the activity of monoamine oxidase A and B, which can lead to an increase in the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
CMPI has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, including dopamine, norepinephrine, and serotonin. Additionally, CMPI has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase A and B. These effects can have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using CMPI in lab experiments is its specificity. CMPI has been shown to have a high degree of selectivity for certain ion channels and enzymes, which can make it a valuable tool for studying these targets. Additionally, CMPI has been found to exhibit relatively low toxicity, which can make it a safer alternative to other compounds that are commonly used in research.
However, there are also limitations to the use of CMPI in lab experiments. One of the main limitations is its complex synthesis process, which can make it difficult and time-consuming to produce in large quantities. Additionally, CMPI has been found to have relatively poor solubility in water, which can limit its use in certain experimental conditions.
Future Directions
There are several potential future directions for research involving CMPI. One area of interest is the development of new analogs of CMPI that exhibit improved solubility and selectivity for certain targets. Additionally, there is growing interest in the potential therapeutic applications of CMPI in the treatment of various neurological and psychiatric disorders, such as depression and anxiety. Further research is needed to fully understand the mechanism of action of CMPI and its potential applications in these areas.
Synthesis Methods
The synthesis of CMPI involves several steps, including the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form 2-chloro-4-methylbenzoyl chloride. This intermediate is then reacted with 2-(1-piperidinyl)aniline to form the final product, CMPI. The synthesis process is complex and requires careful monitoring of reaction conditions to ensure a high yield of the final product.
Scientific Research Applications
CMPI has been found to have significant potential applications in scientific research. It is commonly used as a tool compound in the study of various biological processes, such as the regulation of ion channels and the modulation of neurotransmitter release. Additionally, CMPI has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase A and B, which are involved in the metabolism of neurotransmitters. This inhibition can lead to an increase in the levels of neurotransmitters in the brain, which can have potential therapeutic applications.
properties
IUPAC Name |
2-chloro-4-methyl-N-(2-piperidin-1-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-9-10-15(16(20)13-14)19(23)21-17-7-3-4-8-18(17)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADHELPATNLDAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2N3CCCCC3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-methyl-N-(2-piperidin-1-ylphenyl)benzamide |
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